molecular formula C20H12Br2N2O4 B13777793 9,10-Anthracenedione, 1-amino-8-[(2,4-dibromophenyl)amino]-4,5-dihydroxy- CAS No. 68213-94-5

9,10-Anthracenedione, 1-amino-8-[(2,4-dibromophenyl)amino]-4,5-dihydroxy-

Cat. No.: B13777793
CAS No.: 68213-94-5
M. Wt: 504.1 g/mol
InChI Key: BSAIZSQXJWMWFM-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 1-amino-8-[(2,4-dibromophenyl)amino]-4,5-dihydroxy- is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes amino and dihydroxy functional groups, as well as brominated phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Anthracenedione, 1-amino-8-[(2,4-dibromophenyl)amino]-4,5-dihydroxy- typically involves multi-step organic reactions. The process begins with the preparation of the anthraquinone core, followed by the introduction of amino and dihydroxy groups. Bromination of the phenyl ring is achieved using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, which is essential for its applications in various industries.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of quinones.

    Reduction: Reduction of the anthraquinone core can yield hydroquinone derivatives.

    Substitution: The amino and brominated phenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution Reagents: Halides, amines, and other nucleophiles

Major Products

    Oxidation: Quinones

    Reduction: Hydroquinone derivatives

    Substitution: Various substituted anthraquinone derivatives

Scientific Research Applications

9,10-Anthracenedione, 1-amino-8-[(2,4-dibromophenyl)amino]-4,5-dihydroxy- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Investigated for its potential as an anticancer agent due to its ability to intercalate DNA.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of high-performance pigments and dyes for textiles and plastics.

Mechanism of Action

The compound exerts its effects through various molecular mechanisms:

    DNA Intercalation: The planar structure of the anthraquinone core allows it to insert between DNA base pairs, disrupting replication and transcription processes.

    Enzyme Inhibition: The compound can inhibit enzymes involved in oxidative stress and inflammation, contributing to its therapeutic effects.

    Signal Transduction Pathways: It may modulate signaling pathways related to cell growth and apoptosis, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-9,10-anthracenedione: Lacks the brominated phenyl and dihydroxy groups, making it less versatile in chemical reactions.

    1-Amino-2-methyl-9,10-anthracenedione: Contains a methyl group instead of the brominated phenyl group, affecting its reactivity and applications.

    1-Amino-4-hydroxy-9,10-anthracenedione: Similar in structure but lacks the brominated phenyl group, which influences its chemical behavior and applications.

Uniqueness

The presence of both amino and dihydroxy groups, along with the brominated phenyl group, makes 9,10-Anthracenedione, 1-amino-8-[(2,4-dibromophenyl)amino]-4,5-dihydroxy- unique

Properties

CAS No.

68213-94-5

Molecular Formula

C20H12Br2N2O4

Molecular Weight

504.1 g/mol

IUPAC Name

1-amino-8-(2,4-dibromoanilino)-4,5-dihydroxyanthracene-9,10-dione

InChI

InChI=1S/C20H12Br2N2O4/c21-8-1-3-11(9(22)7-8)24-12-4-6-14(26)18-16(12)19(27)15-10(23)2-5-13(25)17(15)20(18)28/h1-7,24-26H,23H2

InChI Key

BSAIZSQXJWMWFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)Br)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)N)O

Origin of Product

United States

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